molecular formula C17H10BrCl2NO B1372837 2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride CAS No. 1160263-62-6

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

Cat. No. B1372837
M. Wt: 395.1 g/mol
InChI Key: UMXFDUWIHQMFNI-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride (2-BP-7C-8M-4CCl) is an important chemical compound that has been extensively studied due to its unique properties and potential applications. This compound belongs to the group of quinoline-4-carbonyl chlorides, which are a class of compounds with a wide range of applications in scientific research, industry, and medicine. 2-BP-7C-8M-4CCl is a brominated quinoline derivative with a chlorine atom attached to the nitrogen atom, and is used in a variety of research applications.

Scientific Research Applications

Luminescent Properties and Chemical Reactions

A study by Xu et al. (2014) investigated cyclometalated complexes including 2-(4-bromophenyl)pyridine, which is structurally related to the chemical . These complexes demonstrated luminescent properties with emission peaks under UV irradiation. They were also applied in coupling reactions of aryl chlorides containing hydroxymethyl, providing a method for the synthesis of biarylaldehydes and other compounds (Xu et al., 2014).

Anticorrosion Properties

Research conducted by Pernak (1984) focused on the anticorrosion properties of chlorides, including those related to the compound of interest. These chlorides exhibited inhibition effects on the corrosion of carbon steel in various acidic environments, suggesting potential applications in material protection and anticorrosion strategies (Pernak, 1984).

Inhibition of Photosynthetic Electron Transport

A study by Otevrel et al. (2013) examined a series of ring-substituted 4-arylamino-7-chloroquinolinium chlorides for their activity in inhibiting photosynthetic electron transport in spinach chloroplasts. This suggests a potential application in the study of photosynthesis and possibly in developing herbicidal agents (Otevrel et al., 2013).

Synthesis and Structural Analysis

The synthesis and structural analysis of various metal complexes including those with 4-bromo-2-(((5-chloro-2-hydroxyphenyl)imino)methyl)phenol have been studied by Takjoo et al. (2013). These complexes were characterized for their potential applications in various fields such as catalysis and material science (Takjoo et al., 2013).

Charge Transport Properties

Irfan et al. (2020) explored the charge transport properties of hydroquinoline derivatives, which could have relevance to the compound . Their research could provide insights into the development of materials with specific electronic and optical properties (Irfan et al., 2020).

properties

IUPAC Name

2-(4-bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H10BrCl2NO/c1-9-14(19)7-6-12-13(17(20)22)8-15(21-16(9)12)10-2-4-11(18)5-3-10/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXFDUWIHQMFNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(C=C2C(=O)Cl)C3=CC=C(C=C3)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H10BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501172247
Record name 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

395.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-7-chloro-8-methylquinoline-4-carbonyl chloride

CAS RN

1160263-62-6
Record name 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Bromophenyl)-7-chloro-8-methyl-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501172247
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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